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Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of 3,4-Dihydroxy-5-methyl-2-furanone (CAS No: 3566-57-2). It is a

naturally occurring furanone derivative with potential applications in the food, cosmetic, and

pharmaceutical industries. This document consolidates available data on its physicochemical

characteristics, spectral properties, and biological activities, including its antioxidant and

antimicrobial effects. Detailed experimental protocols for its analysis and evaluation are also

presented, alongside visualizations of relevant chemical pathways and experimental workflows

to support further research and development.

Introduction
3,4-Dihydroxy-5-methyl-2-furanone is a five-membered lactone ring compound belonging to

the furanone family.[1] These compounds are widespread in nature and are known for their

diverse biological activities and sensory properties. This guide aims to provide a detailed

technical resource for professionals engaged in the study and application of this molecule.
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Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,4-Dihydroxy-5-methyl-2-
furanone is presented in the tables below. It is important to note that some of the data,

particularly the boiling point, are predicted values and should be confirmed experimentally.

Table 1: General and Physical Properties

Property Value Source

IUPAC Name
3,4-dihydroxy-5-methylfuran-

2(5H)-one
N/A

CAS Number 3566-57-2 [1]

Molecular Formula C₅H₆O₄ [1]

Molecular Weight 130.1 g/mol [1]

Appearance Brownish Yellow Semi-Solid [2]

Melting Point

Not available (A related

compound, (3R,4R)-Dihydro-

3,4-dihydroxy-3-methyl-2(3H)-

furanone, has a melting point

of 113 °C)

[1]

Boiling Point 330.5 ± 42.0 °C (Predicted) [3]

Solubility

Information not available.

Likely soluble in polar organic

solvents.

N/A

Table 2: Chemical Identifiers

Identifier Value

InChI Key ASEPVSZWYGTTAB-UHFFFAOYSA-N

Canonical SMILES CC1C(C(=O)OC1O)O
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Spectral Data
Detailed spectral data is crucial for the identification and characterization of 3,4-Dihydroxy-5-
methyl-2-furanone. While a complete set of spectra for this specific compound is not readily

available in the public domain, data for structurally similar furanone derivatives are presented

for reference.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Specific proton chemical shifts and coupling constants for 3,4-Dihydroxy-5-
methyl-2-furanone are not available. For the related compound, 5-Hydroxy-4-methyl-2(5H)-

furanone, the following peaks have been reported in acetone-d6: δ 6.67 (bs, 1H), 6.02 (bs,

1H), 5.87 (p, J = 1.5 Hz, 1H), 2.08 (d, J = 1.5 Hz, 3H) ppm.[2]

¹³C NMR: Specific carbon chemical shifts for 3,4-Dihydroxy-5-methyl-2-furanone are not

available. For 5-Hydroxy-4-methyl-2(5H)-furanone, the following peaks have been reported

in acetone-d6: δ 171.30 (C), 166.65 (C), 118.68 (CH), 100.25 (CH), 13.15 (CH₃) ppm.[2]

3.2. Infrared (IR) Spectroscopy

Characteristic IR absorption peaks for furanone structures typically include:

C=O (lactone): Strong absorption around 1740-1780 cm⁻¹.

C=C: Absorption in the region of 1640-1690 cm⁻¹.

O-H: Broad absorption in the range of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C-O: Stretching vibrations in the 1000-1300 cm⁻¹ region.

3.3. Mass Spectrometry (MS)

The mass spectrum of 5-Hydroxy-4-methyl-2(5H)-furanone shows a molecular ion peak [M]⁺ at

m/z 114.0, with other significant fragments observed at m/z 113.0, 86.0, 85.0, 69.0, 68.0, 41.1,

40.1, and 39.1.[2] The fragmentation pattern of 3,4-Dihydroxy-5-methyl-2-furanone is

expected to show a molecular ion peak at m/z 130 and fragmentation corresponding to the loss

of water, carbon monoxide, and other small moieties.
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Synthesis
A detailed, experimentally verified synthesis protocol for 3,4-Dihydroxy-5-methyl-2-furanone
is not readily available in published literature. However, general synthetic strategies for related

furanone compounds often involve the oxidation of furan derivatives or the cyclization of

appropriate precursors. One potential route could involve the oxidation of 5-methylfuran-2(3H)-

one.[4] Another approach could be the acid-catalyzed degradation of L-rhamnose. The

synthesis of a related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), from L-

rhamnose has been reported to achieve yields of over 40 mol% under optimized conditions.

Biological Activities and Signaling Pathways
Furanone derivatives are known to exhibit a range of biological activities.

5.1. Antioxidant Activity

Several furanone compounds have demonstrated significant antioxidant properties. The

antioxidant mechanism is believed to involve the donation of a hydrogen atom from the

hydroxyl groups to scavenge free radicals. The antioxidant capacity can be evaluated using

assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Some

food-derived furanones exhibit antioxidant activity comparable to that of ascorbic acid.[5]

Signaling Pathway for Antioxidant Response

The cellular response to antioxidants can involve the activation of specific signaling pathways.

One key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant

Response Element) pathway. Low concentrations of some antioxidant compounds can activate

the MAPK (Mitogen-activated protein kinase) pathway, leading to the activation of Nrf2 and the

subsequent expression of antioxidant and detoxifying enzymes.
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Caption: Nrf2-ARE antioxidant response pathway potentially activated by furanone compounds.

5.2. Antimicrobial Activity

Furanone derivatives have shown promising antimicrobial activity, particularly against Gram-

positive bacteria. The proposed mechanism of action involves the induction of reactive oxygen

species (ROS) within the bacterial cells and non-specific interactions with multiple proteins,

including those involved in the cellular defense against ROS. This dual action impairs the

bacteria's ability to cope with oxidative stress, leading to cell death. Some furanones have also

been shown to interfere with bacterial quorum sensing, a cell-to-cell communication system

that regulates virulence and biofilm formation.[2][5]

Proposed Antimicrobial Mechanism
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Caption: Proposed mechanism of antimicrobial action for furanone compounds.

Experimental Protocols
6.1. DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of 3,4-
Dihydroxy-5-methyl-2-furanone.

Materials:
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2,2-diphenyl-1-picrylhydrazyl (DPPH)

Methanol or ethanol (spectrophotometric grade)

Test compound (3,4-Dihydroxy-5-methyl-2-furanone)

Positive control (e.g., Ascorbic acid, Trolox)

96-well microplate

Microplate reader

Procedure:

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. This solution should

be freshly prepared and protected from light.

Prepare a series of dilutions of the test compound and the positive control in the same

solvent.

To each well of the microplate, add a specific volume of the sample or standard solution

(e.g., 20 µL).

Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well and mix

thoroughly.

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

Measure the absorbance of each well at 517 nm using a microplate reader.

A blank containing only the solvent and DPPH solution should also be measured.

The percentage of radical scavenging activity is calculated using the following formula: %

Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of

the blank and A_sample is the absorbance of the test compound.

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH

radicals) can be determined by plotting the percentage of scavenging activity against the
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concentration of the compound.[6][7]

Experimental Workflow for DPPH Assay
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Caption: Workflow for determining antioxidant activity using the DPPH assay.

6.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration

(MIC) of 3,4-Dihydroxy-5-methyl-2-furanone against various microorganisms.[1][4]

Materials:
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Test compound (3,4-Dihydroxy-5-methyl-2-furanone)

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

Appropriate broth medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

Spectrophotometer or microplate reader

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the stock solution in the broth medium directly in the wells

of the 96-well plate to achieve a range of concentrations.

Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵

CFU/mL).

Inoculate each well (except for a negative control well containing only broth) with the

bacterial suspension.

Include a positive control well with bacteria and no test compound, and a negative control

well with broth only.

Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24

hours.

The MIC is determined as the lowest concentration of the compound at which there is no

visible growth of the bacteria. This can be assessed visually or by measuring the optical

density at 600 nm.[1][4]

Experimental Workflow for MIC Determination
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion
3,4-Dihydroxy-5-methyl-2-furanone is a compound of significant interest due to its potential

antioxidant and antimicrobial properties. This technical guide has summarized the available

data on its physical and chemical characteristics, spectral properties, and biological activities.

While some experimental data are still lacking, the information and protocols provided herein

offer a solid foundation for researchers, scientists, and drug development professionals to

further investigate and harness the potential of this molecule. Further research is warranted to

fully elucidate its properties and mechanisms of action, which could lead to novel applications

in various scientific and industrial fields.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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